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molecular formula C7H5BrF3NO B1380442 3-Bromo-4-(2,2,2-trifluoroethoxy)pyridine CAS No. 1357095-12-5

3-Bromo-4-(2,2,2-trifluoroethoxy)pyridine

Cat. No. B1380442
M. Wt: 256.02 g/mol
InChI Key: HAEMAOMMHYTAMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09409866B2

Procedure details

The title compound was synthesized in analogy to Example 53a, using 3-bromo-4-chloropyridine (CAN 36953-42-1) and 2,2,2-trifluoroethanol (CAN 75-89-8) as starting materials and isolated (7.4 g, 78%) as a yellow oil; MS (ESI, m/z): 256.1 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1Cl.[F:9][C:10]([F:14])([F:13])[CH2:11][OH:12]>>[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[O:12][CH2:11][C:10]([F:14])([F:13])[F:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NC=CC1Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CO)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
isolated (7.4 g, 78%) as a yellow oil

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC=CC1OCC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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